(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole
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Overview
Description
(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amino alcohol with a dihydrofuran derivative can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of such reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to the formation of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole serves as a valuable building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a scaffold for the development of new pharmaceuticals. Its structural features allow for the incorporation of various functional groups, enabling the design of molecules with specific biological activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, dyes, and other high-value products .
Mechanism of Action
The mechanism of action of (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring system allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Furan: Another five-membered heterocyclic compound, but with an oxygen atom in the ring instead of nitrogen.
Uniqueness
What sets this compound apart from these similar compounds is its fused ring system that combines both furan and pyrrole rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSQOIIMSDGFF-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361295-05-7 |
Source
|
Record name | rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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